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Compound of Interest

Compound Name: FR901464

Cat. No.: B1674042 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for

experiments aimed at improving the potency of FR901464 derivatives.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FR901464 and its derivatives?

FR901464 and its analogs are potent anti-tumor agents that function by inhibiting the

spliceosome, a crucial cellular machinery for gene expression.[1][2][3] Specifically, they target

the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[3]

[4][5] The tetrahydropyran-spiroepoxide moiety of these compounds covalently binds to the

spliceosome, leading to the inhibition of pre-mRNA splicing and subsequent cell cycle arrest

and apoptosis in cancer cells.[6]

Q2: What are the key structural features of FR901464 that are critical for its biological activity?

Structure-activity relationship (SAR) studies have identified several key moieties essential for

the high potency of FR901464.[7] These include:

The epoxide ring: Crucial for covalent binding to the spliceosome. Analogs lacking the

epoxide are significantly less potent.[6]
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The tetrahydropyran ring: The integrity of this ring is vital for presenting the epoxide in the

correct orientation for binding.[6]

The 1,3-diene system and the side chain: The geometry and composition of the side chain,

including the Z-geometry of the diene, play a significant role in the molecule's overall

conformation and interaction with the target.[7]

The C4-hydroxy group and the C2''-carbonyl group: These functional groups are also

important for the molecule's activity.[7]

Q3: What are some common strategies to improve the potency and stability of FR901464
derivatives?

A primary strategy involves modifying the FR901464 scaffold to enhance its stability and

binding affinity to the spliceosome. A notable success in this area is the development of

meayamycin, an analog that is significantly more potent than the parent compound.[7][8] Key

modifications include:

Stabilizing the right fragment of the molecule: The right fragment of FR901464 is prone to

decomposition.[8] Rational design to prevent this decomposition has led to more stable and

potent analogs like meayamycin.[8]

Modifying the side chain: Alterations to the side chain can impact potency. For instance, the

methyl group of the acetyl substituent was found to be non-essential, opening avenues for

new potent analogs.[7]

Troubleshooting Guides
Problem 1: Low yield or synthetic difficulties in preparing FR901464 analogs.

Possible Cause: The complex structure and inherent instability of FR901464 can pose

significant synthetic challenges.[8] Late-stage installation of the spiroepoxide has been

reported to be inefficient.[8]

Suggested Solution: Employing a convergent synthetic strategy can be more efficient. Key

reactions that have been successfully used in total syntheses include the Jacobsen

asymmetric hetero-Diels-Alder reaction, Achmatowicz rearrangement, and various
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metathesis reactions.[4][9] For instance, a diene-ene cross olefin metathesis has been used

as a final step without the need for protecting groups.[8] Consider alternative protecting

group strategies, such as using a tosyl group for the amine in the tetrahydropyran ring, which

has been shown to improve yields.[10]

Problem 2: New derivative shows significantly lower potency than expected.

Possible Cause 1: Altered stereochemistry. The specific stereochemistry of FR901464 is

critical for its biological activity. Diastereomers of FR901464 and spliceostatin A have shown

a dramatic reduction in potency, indicating that precise stereochemical features are required

for effective binding.[11]

Suggested Solution 1: Carefully verify the stereochemistry of all chiral centers in your

synthetic intermediates and final product using appropriate analytical techniques (e.g., NMR

spectroscopy, X-ray crystallography).

Possible Cause 2: Modification of an essential functional group. As detailed in the SAR

studies, certain functional groups are indispensable for activity.

Suggested Solution 2: Re-evaluate your design to ensure that critical moieties like the

epoxide and the overall conformation of the tetrahydropyran ring are maintained. For

example, a tetrahydrofuran analog of FR901464 was found to be three orders of magnitude

less potent, highlighting the importance of the tetrahydropyran ring.[6]

Possible Cause 3: Poor cellular uptake or metabolic instability. The new derivative might not

be efficiently entering the cells or could be rapidly metabolized.

Suggested Solution 3: Conduct cell permeability assays and metabolic stability studies.

Modifications that enhance lipophilicity or block metabolic hotspots, without compromising

binding, could improve potency.

Quantitative Data
Table 1: In Vitro Potency of FR901464 and its Analogs
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Compound Cell Line IC50 / GI50 Reference

FR901464 MCF-7 1.1 nM (GI50) [8]

FR901464
Various Human

Cancer Cells
0.6 - 3.4 nM (IC50) [8][9]

Meayamycin MCF-7 10 pM (GI50) [8]

Spliceostatin A HeLa (in vitro splicing) 0.01 µM (IC50) [11]

FR901464 HeLa (in vitro splicing) 0.05 µM (IC50) [11]

Tetrahydrofuran

analog
-

~3 orders of

magnitude less potent
[6]

Experimental Protocols
Protocol 1: General Procedure for Cross-Metathesis Coupling

This protocol is a generalized representation based on synthetic strategies reported for

FR901464 analogs.[4]

Preparation: Dissolve the two coupling fragments (the "A-ring" and "B-ring" precursors) in an

appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g.,

argon).

Catalyst Addition: Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation

catalyst) to the reaction mixture.

Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Quenching: Once the reaction is complete, quench it by adding an appropriate reagent (e.g.,

ethyl vinyl ether).

Work-up and Purification: Concentrate the reaction mixture and purify the crude product by

column chromatography on silica gel to obtain the coupled product.
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Caption: Mechanism of action of FR901464 derivatives.
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Caption: Workflow for SAR studies of FR901464 derivatives.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1674042?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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